molecular formula C20H16BrNO3 B11822766 6-bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid

6-bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid

Cat. No.: B11822766
M. Wt: 398.2 g/mol
InChI Key: RJJIHNIGKRZZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid typically involves a multi-step process. One common method includes the bromination of 2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid using bromine or a brominating agent under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

. These services ensure the compound is manufactured to meet specific research requirements.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

6-Bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, although it is not used in clinical settings.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological interactions. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications .

Properties

Molecular Formula

C20H16BrNO3

Molecular Weight

398.2 g/mol

IUPAC Name

6-bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C20H16BrNO3/c1-2-25-16-8-4-13(5-9-16)3-7-15-12-18(20(23)24)17-11-14(21)6-10-19(17)22-15/h3-12H,2H2,1H3,(H,23,24)

InChI Key

RJJIHNIGKRZZLL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O

Origin of Product

United States

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